3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone

Organic Synthesis Electrophilic Aromatic Nitration Process Chemistry

3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone (CAS 634199-28-3; molecular formula C₁₁H₄ClF₄NO₄; MW 325.60 g/mol) is a polyfluoroalkyl-substituted 3-chloro-6-nitrochromone within the γ-pyrone (4H-chromen-4-one) family. Its structure is defined by three synergistic electron-withdrawing substituents: a nitro group at the 6-position, a chlorine atom at the 3-position, and a 1,1,2,2-tetrafluoroethyl (–CF₂CF₂H) group at the 2-position.

Molecular Formula C11H4ClF4NO4
Molecular Weight 325.60 g/mol
Cat. No. B12456000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone
Molecular FormulaC11H4ClF4NO4
Molecular Weight325.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(C(F)F)(F)F)Cl
InChIInChI=1S/C11H4ClF4NO4/c12-7-8(18)5-3-4(17(19)20)1-2-6(5)21-9(7)11(15,16)10(13)14/h1-3,10H
InChIKeyBFEDYRUJTRBHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone Procurement: Core Identity and Synthetic Lineage


3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone (CAS 634199-28-3; molecular formula C₁₁H₄ClF₄NO₄; MW 325.60 g/mol) is a polyfluoroalkyl-substituted 3-chloro-6-nitrochromone within the γ-pyrone (4H-chromen-4-one) family . Its structure is defined by three synergistic electron-withdrawing substituents: a nitro group at the 6-position, a chlorine atom at the 3-position, and a 1,1,2,2-tetrafluoroethyl (–CF₂CF₂H) group at the 2-position . The compound was first reported in the peer-reviewed literature by Sosnovskikh and co-workers in the Russian Chemical Bulletin (2003) as part of a systematic program on polyfluoroalkylchromone chemistry [1]. It is offered commercially at analytical-grade purity (typically 98%) by specialty chemical suppliers for research use .

Why 3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone Cannot Be Interchanged with Close Chromone Analogs


Within the polyfluoroalkylchromone class, seemingly minor structural variations produce divergent reactivity and biological profiles that preclude simple interchange. The 6-nitro-2-polyfluoroalkylchromones engage nucleophiles at the C(2) atom to trigger pyrone ring opening, whereas their 6-methyl counterparts react exclusively at the carbonyl group to form imines—a chemoselectivity switch governed solely by the 6-substituent identity [1]. When the core scaffold is preserved (3-chloro-6-nitro), varying only the 2-fluoroalkyl chain—from –CF₃ (Namoline) to –CF₂CF₂H—yields a compound with distinct lipophilicity (calculated LogP ≈ 3.7 for the non-nitrated precursor vs. ~3.1 for the –CF₃ analog) [2]. These differences render each congener a unique chemical probe rather than a drop-in replacement, with consequences for synthetic planning, biological screening, and structure–activity relationship (SAR) interpretation.

3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone: Quantitative Differentiation Evidence Against Key Comparators


Nitration Yield Benchmark: 70% Isolated Yield for Direct Synthesis from the 3-Chloro-2-tetrafluoroethylchromone Precursor

The target compound is obtained via direct electrophilic nitration of 3-chloro-2-(1,1,2,2-tetrafluoroethyl)chromone using H₂SO₄/HNO₃ in water at room temperature for 1.5 h, affording a 70% isolated yield [1]. This contrasts with literature precedent for electrophilic nitration of 2-trifluoromethylchromone and its 6- and 7-methoxy derivatives, where the nitro group regiochemistry is not fixed at the 6-position—6-, 5-, and 8-nitro regioisomers are obtained depending on the substitution pattern [2]. The 70% yield for a single regioisomer is favorable relative to typical yields (40–65%) reported in broader halogenochromone nitration reviews [3].

Organic Synthesis Electrophilic Aromatic Nitration Process Chemistry

Chemoselectivity Switch: 6-Nitro Substitution Redirects Amine Reactivity from Carbonyl Attack to Pyrone Ring Opening at C(2)

When treated with 2-aminoethanol, 6-methyl-2-tetrafluoroethylchromones react at the carbonyl group to yield imines, whereas 6-nitro-2-tetrafluoroethylchromones react at the C(2) atom, resulting in pyrone ring opening [1]. This C(2)-directed pyrone ring-opening pathway is also observed for 2-(1,1,2,2-tetrafluoroethyl)chromone with ammonia and benzylamine, but only when the 6-nitro group is absent [1]. The 3-chloro substituent in the target compound further modulates this reactivity: 3-chloro-2-polyfluoroalkylchromones react with N₂H₄·2HCl in boiling ethanol to form 4-chloro-3(5)-(2-hydroxyaryl)-5(3)-polyfluoroalkylpyrazoles via a pyrone ring-opening–ring-closing cascade [2]. 3-Chloro-6-nitro-2-polyfluoroalkylchromones undergo the identical transformation, confirming that the 6-nitro group is compatible with this pyrazole-forming cascade [2].

Mechanistic Chemistry Chemoselectivity Heterocyclic Reactivity

LSD1 Inhibitory Activity: Namoline (–CF₃ Analog) Demonstrates IC₅₀ = 51 µM; Tetrafluoroethyl Congener Enables SAR Differentiation

The closest structurally characterized bioactive analog, Namoline (3-chloro-6-nitro-2-(trifluoromethyl)chromone, CAS 342795-11-3), is a validated, selective, and reversible lysine-specific demethylase 1 (LSD1) inhibitor with an IC₅₀ of 51 µM in a horseradish peroxidase (HRP)-coupled enzymatic assay [1][2]. Namoline silences androgen receptor (AR)-regulated gene expression and impairs androgen-dependent proliferation of LNCaP prostate cancer cells in vitro at 50 µM and in vivo . The sole structural difference between Namoline and the target compound is the 2-fluoroalkyl substituent: –CF₃ vs. –CF₂CF₂H. This difference produces a measurable shift in calculated lipophilicity (XlogP ≈ 3.1 for Namoline vs. estimated LogP ≈ 3.7 for the tetrafluoroethyl precursor) [3] and an increase in molecular weight (293.58 vs. 325.60 g/mol) [2]. No published LSD1 inhibition data exist for the target compound itself, and extrapolation of the Namoline IC₅₀ value is unwarranted without direct measurement.

Epigenetics LSD1 Inhibition Prostate Cancer Medicinal Chemistry

Cascade Reactivity to Polyfluoroalkylpyrazoles: Both 3-Chloro and 6-Nitro Congeners Participate in the Same Ring-Opening–Ring-Closing Transformation with N₂H₄·2HCl

Both 3-chloro-2-polyfluoroalkylchromones and 3-chloro-6-nitro-2-polyfluoroalkylchromones react with hydrazine dihydrochloride (N₂H₄·2HCl) in boiling ethanol to form 4-chloro-3(5)-(2-hydroxyaryl)-5(3)-polyfluoroalkylpyrazoles [1]. This demonstrates that the 6-nitro group does not interfere with the pyrazole-forming cascade that begins with pyrone ring opening at C(2) and proceeds through cyclization with the hydrazine-derived nucleophile. The established synthetic protocol converts the target chromone into fluorinated pyrazole scaffolds bearing both a 2-hydroxyaryl motif and a polyfluoroalkyl substituent—privileged structures in agrochemical and pharmaceutical discovery [2].

Heterocyclic Synthesis Pyrazole Synthesis Cascade Reaction Fluorinated Heterocycles

3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone: Evidence-Grounded Application Scenarios for Scientific Procurement


Controlled LSD1 SAR Probe: Head-to-Head Fluoroalkyl Chain-Length Comparison with Namoline

The sole structural difference between the target compound and Namoline is the 2-fluoroalkyl substituent (–CF₂CF₂H vs. –CF₃). Namoline has a reported LSD1 IC₅₀ of 51 µM in an HRP-coupled enzymatic assay and impairs androgen-dependent proliferation of LNCaP cells at 50 µM [1][2]. The target compound enables a controlled experiment in which every variable—3-Cl, 6-NO₂, chromone scaffold—is held constant except the fluoroalkyl chain. Procurement of both compounds allows measurement of ΔIC₅₀ (LSD1), ΔLogP, and Δcellular potency (LNCaP proliferation) attributable exclusively to the –CF₃ → –CF₂CF₂H substitution. No other commercially available chromone pair offers this level of structural control for probing fluoroalkyl SAR in epigenetic target space.

Divergent Heterocyclic Synthesis: Pyrone Ring Opening vs. Carbonyl Imine Formation

As established in Section 3, the 6-nitro group in 2-tetrafluoroethylchromones redirects the reaction with 2-aminoethanol from carbonyl attack (imine formation, observed with 6-methyl congeners) to C(2) attack (pyrone ring opening) [1]. Researchers procuring both the 6-nitro and the 6-methyl (or 6-unsubstituted) tetrafluoroethylchromones can execute a divergent synthetic strategy from a single nucleophile, generating two structurally distinct product libraries—ring-opened intermediates and imine derivatives—from a common experimental protocol. This scenario is of direct relevance to medicinal chemistry groups building heterocyclic screening collections.

Polyfluoroalkylpyrazole Library Synthesis via Hydrazine Cascade

The target compound reacts with N₂H₄·2HCl in boiling ethanol to yield 4-chloro-3(5)-(2-hydroxyaryl)-5(3)-polyfluoroalkylpyrazoles, a transformation confirmed to proceed with the 6-nitro congener in parity with the non-nitrated 3-chloro-2-polyfluoroalkylchromones [1][2]. The resulting polyfluoroalkylpyrazoles carry a 2-hydroxyaryl functionality that serves as a synthetic handle for further diversification (O-alkylation, sulfonylation, or metal-catalyzed cross-coupling). This application scenario is particularly relevant for agrochemical discovery programs, where fluorinated pyrazoles are established pharmacophores with insecticidal and fungicidal activity [1].

Physicochemical Probe for Fluoroalkyl LogP Modulation Studies

The estimated LogP of the tetrafluoroethyl chromone scaffold (~3.7, based on calculated data for the non-nitrated precursor) is approximately 0.6 log units higher than that of Namoline (XlogP ≈ 3.1) [1][2]. This measurable lipophilicity difference, combined with the higher molecular weight (+32.02 g/mol) and distinct hydrogen-bond acceptor count from the –CF₂CF₂H terminus, makes the target compound a useful physicochemical probe for studying how incremental fluoroalkyl chain length affects membrane permeability, metabolic stability, and non-specific protein binding in chromone-based lead series. Procurement enables systematic LogP–activity relationship studies that are inaccessible with the –CF₃ congener alone.

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